

# Application Notes and Protocols: Gadolinium-160 in Medical Isotope Production

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Compound of Interest					
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This document provides a comprehensive overview of the application of **Gadolinium-160** (<sup>160</sup>Gd) in the production of the medical isotope Terbium-161 (<sup>161</sup>Tb). It includes detailed protocols for the irradiation of <sup>160</sup>Gd and the subsequent radiochemical separation of <sup>161</sup>Tb, as well as relevant nuclear data and a summary of the therapeutic applications of <sup>161</sup>Tb.

### Introduction

**Gadolinium-160** is a stable isotope of gadolinium that serves as a critical precursor for the production of Terbium-161, an emerging radionuclide with significant potential in targeted cancer therapy.[1] The production of <sup>161</sup>Tb from <sup>160</sup>Gd is achieved through neutron capture in a nuclear reactor.[2][3] This process is advantageous because it yields no-carrier-added (n.c.a.) <sup>161</sup>Tb, which can be chemically separated from the gadolinium target material, resulting in a high-purity product suitable for medical applications.[4][5]

Terbium-161 is of particular interest in oncology due to its unique decay characteristics. It emits not only beta ( $\beta^-$ ) particles, similar to the clinically established Lutetium-177 ( $^{177}$ Lu), but also a significant number of low-energy conversion and Auger electrons.[2][6][7] These Auger electrons have a very short range in tissue, leading to high-energy deposition in small volumes, which may enhance the therapeutic efficacy for treating microscopic tumors and even single cancer cells.[6][8] Clinical and preclinical studies are exploring  $^{161}$ Tb-labeled radiopharmaceuticals for various cancers, including prostate cancer and neuroendocrine tumors.[8][9][10]



### **Nuclear Data**

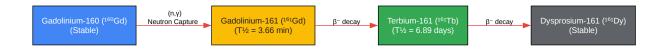
The production of <sup>161</sup>Tb from <sup>160</sup>Gd involves a series of nuclear reactions and decays. The key nuclear properties of the isotopes involved are summarized in the table below. The natural abundance of <sup>160</sup>Gd is only 21.86%, necessitating the use of enriched <sup>160</sup>Gd targets for efficient <sup>161</sup>Tb production.[11]

Isotope	Half-Life	Decay Mode	Key Emissions (Energy, Intensity)	Thermal Neutron Capture Cross Section (σ)
Gadolinium-160 ( <sup>160</sup> Gd)	Stable	-	-	~1.5 barns[12]
Gadolinium-161 ( <sup>161</sup> Gd)	3.66 min[2]	β-	β-	-
Terbium-161 ( <sup>161</sup> Tb)	6.89 days[2]	β-	β- (E <sub>max</sub> ~590 keV)[3], Auger/Conversio n Electrons, γ (48.9 keV, 17.0%; 74.6 keV, 10.2%)[2][13]	-
Dysprosium-161 ( <sup>161</sup> Dy)	Stable	-	-	-

### **Production of Terbium-161 from Gadolinium-160**

The production of <sup>161</sup>Tb is initiated by the irradiation of an enriched <sup>160</sup>Gd target with thermal neutrons in a nuclear reactor.[14] The <sup>160</sup>Gd nucleus captures a neutron to become Gadolinium-161 (<sup>161</sup>Gd), which is a short-lived radionuclide. <sup>161</sup>Gd then undergoes beta decay to form Terbium-161.[2]





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### Production pathway of Terbium-161 from Gadolinium-160.

### **Experimental Protocols**

The following protocols provide a general methodology for the production and separation of <sup>161</sup>Tb. It is crucial that all procedures are conducted in appropriately shielded facilities (e.g., hot cells) by personnel trained in handling radioactive materials.

Protocol 1: Target Preparation and Irradiation of Gadolinium-160

This protocol outlines the steps for preparing the <sup>160</sup>Gd target and its subsequent irradiation.

#### Materials:

- Highly enriched (>98%) <sup>160</sup>Gd<sub>2</sub>O<sub>3</sub> powder[3]
- High-purity nitric acid (HNO₃) or hydrochloric acid (HCl)
- · High-purity water
- Quartz ampoule[3]
- Aluminum capsule[3]
- Heat source (e.g., hot plate)
- Fume hood

#### Procedure:

Target Dissolution: Accurately weigh a specific amount of enriched <sup>160</sup>Gd<sub>2</sub>O<sub>3</sub> (e.g., 1-5 mg)[3]
 [15]. In a fume hood, dissolve the oxide powder in a minimal volume of high-purity



concentrated HCl or HNO3. Gentle heating may be applied to facilitate dissolution.

- Drying: Evaporate the solution to dryness to obtain the gadolinium salt (e.g., GdCl₃ or Gd(NO₃)₃).
- Encapsulation: Transfer the dried gadolinium salt into a high-purity quartz ampoule. Seal the ampoule under vacuum or an inert atmosphere.
- Secondary Containment: Place the sealed quartz ampoule into a larger aluminum capsule and seal it according to the specifications of the irradiation facility.
- Irradiation: Irradiate the target in a nuclear reactor with a high thermal neutron flux (e.g., ~10<sup>14</sup> n·cm<sup>-2</sup>·s<sup>-1</sup>)[3][15]. The irradiation time will depend on the desired activity of <sup>161</sup>Tb, typically ranging from 4 to 10 days.[3][15]
- Cooling: After irradiation, allow the target to cool for a period (e.g., 5 days) to allow for the decay of short-lived radioisotopes.[3]

Protocol 2: Radiochemical Separation of Terbium-161 from Gadolinium-160 Target

This protocol describes the separation of no-carrier-added <sup>161</sup>Tb from the bulk <sup>160</sup>Gd target material using extraction chromatography. This is a critical step due to the chemical similarity of adjacent lanthanides.[3]

### Materials:

- Irradiated <sup>160</sup>Gd target
- Shielded hot cell
- Remote manipulators
- High-purity HCl and HNO<sub>3</sub> solutions of various concentrations
- Extraction chromatography resin (e.g., LN resin, DGA resin)[7][15][16]
- Chromatography column

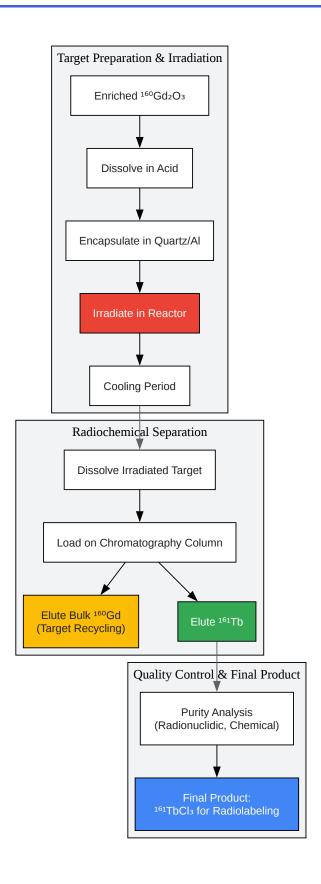


- Peristaltic pump
- Fraction collector
- Radioactivity detector (e.g., gamma spectrometer)

#### Procedure:

- Target Retrieval: In a hot cell, carefully open the aluminum and quartz capsules to retrieve the irradiated gadolinium salt.
- Dissolution: Dissolve the irradiated target in a suitable concentration of acid (e.g., 2 N HCl or 3 M HCl).[7][15]
- Column Preparation: Pack a chromatography column with the appropriate resin (e.g., LN resin). Pre-condition the column by washing it with high-purity water and then equilibrating it with the loading solution.
- Loading: Load the dissolved target solution onto the equilibrated column.
- Elution of Gadolinium: Wash the column with a specific concentration of acid (e.g., 0.2 M HNO<sub>3</sub>) to elute the bulk of the gadolinium target material.[16] Collect these fractions for potential recycling of the expensive enriched <sup>160</sup>Gd.[16]
- Elution of Terbium-161: Elute the desired <sup>161</sup>Tb from the column using a different concentration of acid (e.g., 1 M HNO<sub>3</sub> or 3 N HNO<sub>3</sub>).[15][16] Collect the eluate in small fractions.
- Fraction Analysis: Measure the radioactivity of each fraction using a gamma spectrometer to identify the fractions containing pure <sup>161</sup>Tb.
- Final Product Formulation: Combine the pure <sup>161</sup>Tb fractions. The solution can be evaporated and reconstituted in a desired chemical form, such as <sup>161</sup>TbCl<sub>3</sub> in dilute HCl, which is suitable for radiolabeling.[15]





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Workflow for the production and separation of Terbium-161.



## **Quality Control**

The final <sup>161</sup>Tb product must be rigorously tested to ensure it meets the standards for clinical use.

- Radionuclidic Purity: Assessed using gamma-ray spectrometry with a High-Purity Germanium (HPGe) detector to identify and quantify any radioactive impurities.[17]
- Chemical Purity: Determined by methods such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the presence of stable metal impurities, including any residual gadolinium.[17]
- Radiochemical Purity: The suitability of the <sup>161</sup>Tb for labeling is often confirmed by performing a test radiolabeling with a standard chelator-peptide conjugate, such as DOTA-TATE, followed by analysis using radio-TLC or radio-HPLC.[7]

# **Therapeutic Applications of Terbium-161**

Terbium-161 is a promising radionuclide for targeted radionuclide therapy (TRT).[2] Its combination of  $\beta^-$  particles and Auger/conversion electrons makes it particularly effective for eradicating small tumors and micrometastases.[1][8] The chemical properties of terbium are very similar to other lanthanides like lutetium, allowing for the use of well-established chelators (e.g., DOTA) and targeting vectors.[14]

Key applications under investigation include:

- Prostate Cancer: <sup>161</sup>Tb is used to label PSMA-targeting ligands (e.g., <sup>161</sup>Tb-PSMA-617) for the treatment of metastatic castration-resistant prostate cancer.[10]
- Neuroendocrine Tumors (NETs): Similar to <sup>177</sup>Lu-DOTATATE, <sup>161</sup>Tb can be chelated with DOTA-conjugated somatostatin analogues to target NETs.[3][8]
- Other Cancers: Research is ongoing for its use in other cancers, such as ovarian cancer.

The emission of gamma rays also allows for SPECT imaging, enabling patient-specific dosimetry and treatment monitoring, reinforcing its role as a "theranostic" radionuclide.[13][14]



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